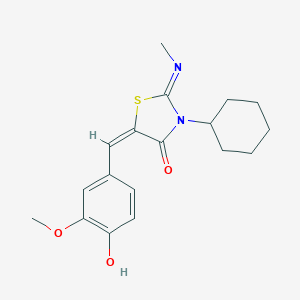![molecular formula C19H24N2O5 B399868 ethyl 4-[3-(2,6-dimethyl-4-morpholinyl)-2,5-dioxo-1-pyrrolidinyl]benzoate](/img/structure/B399868.png)
ethyl 4-[3-(2,6-dimethyl-4-morpholinyl)-2,5-dioxo-1-pyrrolidinyl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-[3-[(2S,6S)-2,6-dimethylmorpholin-4-yl]-2,5-dioxopyrrolidin-1-yl]benzoate is a complex organic compound with a molecular formula of C19H24N2O5 and a molecular weight of 360.4 g/mol. This compound is an ester, which is a class of organic compounds derived from carboxylic acids and alcohols. Esters are known for their pleasant odors and are often used in fragrances and flavorings .
Méthodes De Préparation
The synthesis of ethyl 4-[3-(2,6-dimethyl-4-morpholinyl)-2,5-dioxo-1-pyrrolidinyl]benzoate involves several steps. One common method is the esterification reaction, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst . For industrial production, the process may involve the use of acid chlorides or acid anhydrides reacting with alcohols under controlled conditions . The reaction conditions typically include a temperature range of 60-80°C and a reaction time of 2-4 hours.
Analyse Des Réactions Chimiques
Ethyl 4-[3-[(2S,6S)-2,6-dimethylmorpholin-4-yl]-2,5-dioxopyrrolidin-1-yl]benzoate undergoes various chemical reactions, including:
Hydrolysis: This reaction involves breaking the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of the corresponding carboxylic acid and alcohol.
Reduction: Esters can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: This reaction involves exchanging the alkoxy group of the ester with another alcohol, often catalyzed by acids or bases.
Applications De Recherche Scientifique
Ethyl 4-[3-[(2S,6S)-2,6-dimethylmorpholin-4-yl]-2,5-dioxopyrrolidin-1-yl]benzoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of polymers and other materials with specialized properties.
Mécanisme D'action
The mechanism of action of ethyl 4-[3-(2,6-dimethyl-4-morpholinyl)-2,5-dioxo-1-pyrrolidinyl]benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis, releasing the active components that interact with enzymes or receptors in biological systems . The compound’s structure allows it to fit into specific binding sites, modulating the activity of target proteins and pathways .
Comparaison Avec Des Composés Similaires
Ethyl 4-[3-[(2S,6S)-2,6-dimethylmorpholin-4-yl]-2,5-dioxopyrrolidin-1-yl]benzoate can be compared with other esters such as ethyl acetate and methyl benzoate . While these compounds share similar ester functional groups, the presence of the morpholinyl and pyrrolidinyl groups in ethyl 4-[3-(2,6-dimethyl-4-morpholinyl)-2,5-dioxo-1-pyrrolidinyl]benzoate provides unique properties and reactivity . This uniqueness makes it valuable in specific applications where other esters may not be suitable.
Similar Compounds
Ethyl acetate: A simple ester used as a solvent and in flavorings.
Methyl benzoate: An ester with a pleasant smell, used in perfumes and as a solvent.
Ethyl 4-(dimethylamino)benzoate: Used as a photoinitiator in polymerization reactions.
Propriétés
Formule moléculaire |
C19H24N2O5 |
|---|---|
Poids moléculaire |
360.4g/mol |
Nom IUPAC |
ethyl 4-[3-[(2S,6S)-2,6-dimethylmorpholin-4-yl]-2,5-dioxopyrrolidin-1-yl]benzoate |
InChI |
InChI=1S/C19H24N2O5/c1-4-25-19(24)14-5-7-15(8-6-14)21-17(22)9-16(18(21)23)20-10-12(2)26-13(3)11-20/h5-8,12-13,16H,4,9-11H2,1-3H3/t12-,13-,16?/m0/s1 |
Clé InChI |
GOJLZNOXJZAQDY-VORVDWIASA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CC(OC(C3)C)C |
SMILES isomérique |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)N3C[C@@H](O[C@H](C3)C)C |
SMILES canonique |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CC(OC(C3)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-chlorophenyl)-2-[2-(2-cyclohexylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]acetamide](/img/structure/B399785.png)
![N-(5-chloro-2-methoxyphenyl)-2-[2-(2-cycloheptylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]acetamide](/img/structure/B399788.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-2-[2-(2-cyclopentylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]acetamide](/img/structure/B399792.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[2-(3,4-dimethylanilino)-4-oxo-1,3-thiazol-5-yl]acetamide](/img/structure/B399793.png)
![2-{[2-(1-Adamantyl)ethyl]amino}-3-chloronaphthoquinone](/img/structure/B399796.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-[2-(2-cyclopentylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]acetamide](/img/structure/B399797.png)
![2-{3-allyl-2-[(4-ethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B399799.png)
![Phenacyl 3-[[2-(2,4-dichlorophenoxy)acetyl]amino]propanoate](/img/structure/B399801.png)
![2-(4-Bromophenyl)-2-oxoethyl 3-{[(2,4-dichlorophenoxy)acetyl]amino}propanoate](/img/structure/B399802.png)
![2-(4-Chlorophenyl)-2-oxoethyl [(3-bromobenzoyl)amino]acetate](/img/structure/B399803.png)
![2-[2-[(2E)-2-[(E)-1-cyclopropyl-3-phenylprop-2-enylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]-N-(4-methylphenyl)acetamide](/img/structure/B399804.png)

![2-(4-Chlorophenyl)-2-oxoethyl [(4-bromobenzoyl)(methyl)amino]acetate](/img/structure/B399807.png)
![2-(4-Bromophenyl)-2-oxoethyl [(4-bromobenzoyl)(methyl)amino]acetate](/img/structure/B399808.png)
